molecular formula C21H13BrClNO3S B2437327 (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide CAS No. 476308-40-4

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide

Cat. No.: B2437327
CAS No.: 476308-40-4
M. Wt: 474.75
InChI Key: INYLYPVUPIVZKO-CSKARUKUSA-N
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Description

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide is a complex organic compound characterized by its unique structure, which includes a bromo, chlorobenzoyl, and thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine to form the benzoyl intermediate.

    Coupling with Thiophene Derivative: The benzoyl intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the enamine linkage. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF).

    Final Cyclization and Purification: The final step involves cyclization to form the desired product, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo and chloro groups in the compound can participate in nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(phenyl)but-3-enamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(pyridin-2-yl)but-3-enamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide is unique due to the presence of the thiophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-oxo-4-thiophen-2-ylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO3S/c22-13-7-9-18(16(12-13)20(26)15-5-1-2-6-17(15)23)24-21(27)19(25)10-8-14-4-3-11-28-14/h1-12H,(H,24,27)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLYPVUPIVZKO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)/C=C/C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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